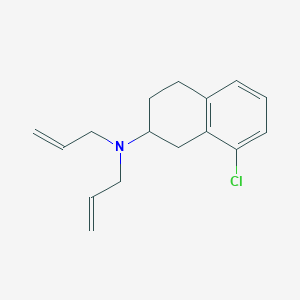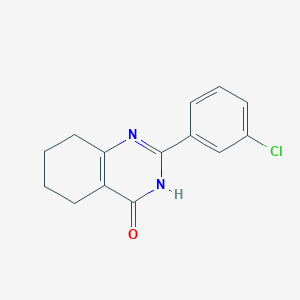![molecular formula C23H26ClN5OS2 B8277350 N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride CAS No. 145759-34-8](/img/structure/B8277350.png)
N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride is a complex organic compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazole-3-carboxamide derivatives typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzisothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or similar reagents.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Butyl Chain: The butyl chain can be attached through alkylation reactions using appropriate alkyl halides.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,2-Benzisothiazole-3-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield amines.
科学研究应用
1,2-Benzisothiazole-3-carboxamide derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Used in the development of agrochemicals and materials science.
作用机制
The mechanism of action of 1,2-Benzisothiazole-3-carboxamide derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
相似化合物的比较
Similar Compounds
- 1,2-Benzisothiazole-3-carboxylic acid
- 1,2-Benzisothiazole-3-thiol
- 1,2-Benzisothiazole-3-amine
Uniqueness
N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring and the butyl chain. These structural elements can significantly influence its biological activity and pharmacokinetic properties, making it distinct from other benzisothiazole derivatives.
属性
CAS 编号 |
145759-34-8 |
|---|---|
分子式 |
C23H26ClN5OS2 |
分子量 |
488.1 g/mol |
IUPAC 名称 |
N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-1,2-benzothiazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H25N5OS2.ClH/c29-23(21-17-7-1-3-9-19(17)30-25-21)24-11-5-6-12-27-13-15-28(16-14-27)22-18-8-2-4-10-20(18)31-26-22;/h1-4,7-10H,5-6,11-16H2,(H,24,29);1H |
InChI 键 |
WWIGNUZWGZZUKS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCCNC(=O)C2=NSC3=CC=CC=C32)C4=NSC5=CC=CC=C54.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-hydroxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B8277270.png)
![4-hydroxy-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B8277281.png)












